![molecular formula C9H9F2NO3 B13037197 (S)-2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL](/img/structure/B13037197.png)
(S)-2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL is a chiral compound with significant applications in various scientific fields. The compound features a benzo[d][1,3]dioxole ring substituted with two fluorine atoms and an aminoethanol moiety. Its unique structure imparts specific chemical and biological properties, making it valuable in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,2-difluorobenzo[d][1,3]dioxole.
Nucleophilic Substitution: The benzo[d][1,3]dioxole undergoes nucleophilic substitution with an appropriate amine to introduce the amino group.
Chiral Resolution: The resulting racemic mixture is resolved using chiral chromatography or enzymatic methods to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Temperature Control: Maintaining specific temperatures to favor the desired reaction pathway.
Catalysts: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed in substitution reactions.
Major Products
Oxidation Products: Oxides and hydroxylamines.
Reduction Products: Amines and alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and in enzyme studies.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorine atoms enhance its binding affinity and selectivity, making it a potent modulator of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethanamine hydrochloride
- Fludioxonil
- 2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)acetonitrile
Uniqueness
(S)-2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL is unique due to its specific chiral configuration and the presence of both amino and hydroxyl groups. This combination imparts distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Propriétés
Formule moléculaire |
C9H9F2NO3 |
|---|---|
Poids moléculaire |
217.17 g/mol |
Nom IUPAC |
(2S)-2-amino-2-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanol |
InChI |
InChI=1S/C9H9F2NO3/c10-9(11)14-7-3-1-2-5(6(12)4-13)8(7)15-9/h1-3,6,13H,4,12H2/t6-/m1/s1 |
Clé InChI |
UBERRTSCKPZJOT-ZCFIWIBFSA-N |
SMILES isomérique |
C1=CC(=C2C(=C1)OC(O2)(F)F)[C@@H](CO)N |
SMILES canonique |
C1=CC(=C2C(=C1)OC(O2)(F)F)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methoxypyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13037114.png)
![3-Aminoimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B13037125.png)
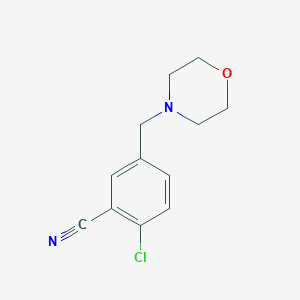

![(8R,9S,13S,14S)-3-(Bromomethyl)-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B13037161.png)
![N-(2-(4-Benzylpiperidin-1-yl)ethyl)-5-methyl-4-oxo-3a,4,5,9b-tetrahydrothieno[3,2-c]quinoline-2-carboxamide](/img/structure/B13037169.png)

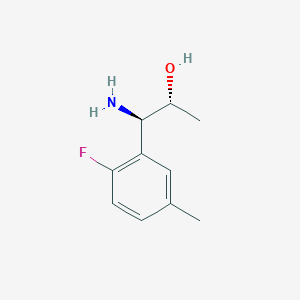
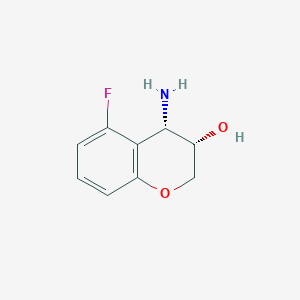
![(1R)-1-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13037208.png)
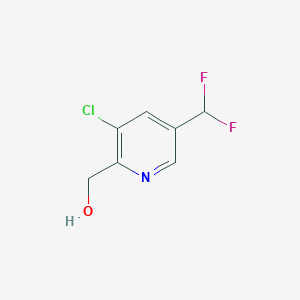
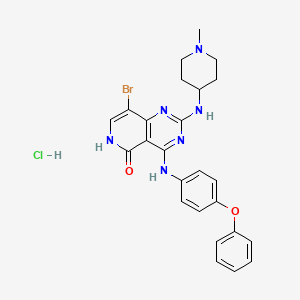
![Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate hcl](/img/structure/B13037220.png)

